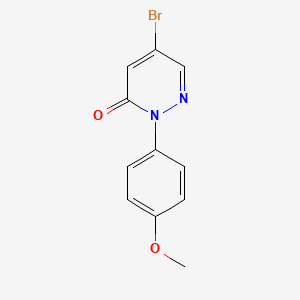

5-Bromo-2-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-Bromo-2-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one” belongs to a class of organic compounds known as bromobenzenes . Bromobenzenes are compounds containing one or more bromine atoms attached to a benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through palladium-catalyzed Suzuki cross-coupling reactions . This involves the reaction of a brominated compound with an arylboronic acid .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In general, bromobenzenes can undergo reactions like nucleophilic aromatic substitution or be involved in coupling reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility can be determined experimentally. For a similar compound, 4-Methoxyphenol, the melting point is between 55 - 57 °C .Scientific Research Applications

Antimicrobial Studies

The compound has been used in the synthesis of a new ligand, 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione . This ligand and its transition metal complexes have shown moderate to excellent antimicrobial activity against all tested bacteria and fungi .

α-Glucosidase Inhibitory Activity

5-Bromo-2-aryl benzimidazole derivatives, which can be synthesized from the compound, have been evaluated for their α-glucosidase inhibitory potential . Some of these derivatives have shown excellent inhibition, even more active than the standard drug acarbose .

Non-Linear Optical (NLO) Properties

Derivatives of 5-bromo-2-aminobenzimidazole, which can be synthesized from the compound, have been computed for their non-linear optical (NLO) properties .

Reactivity Descriptor Parameters

The same derivatives mentioned above have also been computed for their reactivity descriptor parameters .

5. Catalysts for Olefin Oxidation and Epoxidation The molecule 1,3-dione, which can be synthesized from the compound, and its metal complexes are used as catalysts for olefin oxidation and epoxidation .

Pharmaceutical Applications

In the pharmaceutical industry, 1,3-dione and its derivatives are widely used as substrates for medicines as antidiabetic agents, antiulcer, gastroprotective drugs, antiasthmatic, and carcinogenic agents .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-bromo-2-(4-methoxyphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-16-10-4-2-9(3-5-10)14-11(15)6-8(12)7-13-14/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBZFLGPQKQBLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{9-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone](/img/structure/B2810939.png)

![N-(3-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2810942.png)

![Ethyl 2-(3,4-dimethoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2810943.png)

![1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2810949.png)

amino]-1-benzofuran-3-carboxylate](/img/structure/B2810950.png)

![N-[(2-Ethoxypyridin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2810951.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2810956.png)

![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/no-structure.png)

![5-[(6-chloropyridin-3-yl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2810959.png)